molecular formula C24H25N3O4S2 B2736706 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 442557-24-6

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Cat. No.: B2736706
CAS No.: 442557-24-6
M. Wt: 483.6
InChI Key: LPSQMNSGPLJWMM-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a synthetic small molecule characterized by a complex heterocyclic structure, integrating a chromeno[4,3-d]thiazole core linked to a benzamide moiety substituted with a cyclohexyl-methyl sulfamoyl group . This structural class is recognized for its potential as a kinase inhibitor and as a multitarget ligand explored for therapeutic applications in complex neurodegenerative diseases such as Alzheimer's . The chromene-based scaffold is a privileged structure in medicinal chemistry, with closely related 4-arylchromene derivatives demonstrating robust, multimodal biological activities in scientific research . These activities include potent antiproliferative effects against various human cancer cell lines, often through mechanisms involving microtubule disruption and induction of G2/M cell cycle arrest . Furthermore, such compounds have shown potential as inhibitors of the transcription factor MYB, a known player in malignancies . Researchers value this compound for its potential to interact with specific biological targets; the sulfonamide group can mimic natural substrates, leading to the inhibition or modulation of key biological pathways, while the chromeno-thiazole moiety is known to contribute significantly to binding affinity and specificity . This product is intended for chemical and biological research applications only. It is not designed for human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-27(17-7-3-2-4-8-17)33(29,30)18-13-11-16(12-14-18)23(28)26-24-25-22-19-9-5-6-10-20(19)31-15-21(22)32-24/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSQMNSGPLJWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[4,3-d]thiazole core through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and chromone derivatives. The benzamide moiety can be introduced through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide-Thiazole Class

The target compound shares structural motifs with several benzamide-thiazole derivatives, differing primarily in substituents and fused ring systems. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity (if reported) References
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide (Target) C₂₄H₂₅N₃O₄S₂ 483.603 Chromeno-thiazole core; cyclohexyl-methyl sulfamoyl Not reported in evidence
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) C₂₃H₂₁Cl₂N₅O₂S 514.41 Morpholinomethyl, pyridinyl, dichlorophenyl Potential kinase inhibition (implied by structural class)
N-[4-(2-Pyridyl)thiazol-2-yl]benzamide C₁₅H₁₁N₃OS 297.34 Pyridinyl-thiazole; unsubstituted benzamide Micromolar adenosine receptor affinity
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide C₁₉H₂₀N₄O₅S₂ 464.52 Diethylsulfamoyl; 4-nitrophenyl-thiazole Not reported (ZINC library compound)
4-[Bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide C₂₁H₂₀ClN₃O₃S₂ 486.03 Bis(propenyl)sulfamoyl; chloro-methyl benzothiazole Not reported (pharmacophore screening candidate)

Key Differences and Implications

Core Heterocyclic System: The target compound’s chromeno-thiazole core is distinct from simpler thiazole or benzothiazole systems (e.g., compounds 4d, or ). This fused system may enhance π-π stacking interactions in biological targets, as seen in kinase inhibitors . In contrast, pyridinyl-thiazole derivatives (e.g., ) prioritize hydrogen bonding via the pyridine nitrogen, contributing to adenosine receptor binding .

Bis(propenyl)sulfamoyl groups () introduce unsaturated bonds, which may serve as reactive handles for further derivatization.

Enzyme Inhibition: Thiazole derivatives with dichlorophenyl groups (e.g., 4d, ) are implicated in kinase inhibition, suggesting the target’s chromeno-thiazole core could be optimized for similar applications.

Physicochemical and Spectral Data

  • Spectral Confirmation :
    • IR and NMR spectra for sulfamoyl benzamides confirm tautomeric forms (e.g., thione vs. thiol in triazoles ) and functional group integrity (C=O at ~1660 cm⁻¹, S=O at ~1250 cm⁻¹ ).
    • HRMS and elemental analysis are standard for verifying molecular formulas in this class .

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings, case studies, and detailed analyses of its biological activity.

Chemical Structure and Properties

The compound features a complex structure consisting of a chromene ring fused with a thiazole moiety and a benzamide derivative. Its molecular formula is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S, which indicates the presence of multiple functional groups that contribute to its biological properties.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the thiazole ring have shown promising results against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Conducted : MTS cytotoxicity assays and BrdU proliferation assays were utilized to evaluate the efficacy of these compounds.

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
5A5492.12 ± 0.214.01 ± 0.95
6HCC8275.13 ± 0.977.02 ± 3.25
8NCI-H3580.85 ± 0.051.73 ± 0.01

These results indicate that the compounds possess a higher potency in two-dimensional cultures compared to three-dimensional cultures, suggesting that their mechanism of action may be influenced by the cellular environment.

The proposed mechanism involves binding to DNA, specifically within the minor groove, which disrupts replication and transcription processes essential for tumor growth. The presence of certain substituents on the thiazole ring enhances this binding affinity, leading to increased cytotoxicity against cancer cells.

Antimicrobial Activity

In addition to antitumor properties, compounds related to this compound have also been evaluated for antimicrobial activity:

  • Tested Microorganisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Saccharomyces cerevisiae (eukaryotic model).
  • Testing Method : Broth microdilution method following CLSI guidelines.

Table 2: Antimicrobial Activity Results

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
5E. coliX μg/mL
6S. aureusY μg/mL
8S. cerevisiaeZ μg/mL

(Note: Specific MIC values are hypothetical as they were not provided in the search results.)

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-containing compounds:

  • Cycloalkyl-fused N-thiazol-2-yl-benzamides : These compounds were developed as glucokinase activators for type 2 diabetes treatment, demonstrating a balance between efficacy and safety with minimal side effects like hypoglycemia .
  • Fungicidal Activity : Research indicated that similar chromene-thiazole derivatives exhibited potent antifungal properties against various fungal pathogens .

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